
1,4-Benzenediol, 2,3,5-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2,3,5-trifluoro- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring. The molecular formula for this compound is C6H3F3O2. It is a derivative of hydroquinone, where three hydrogen atoms are replaced by fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,3,5-trifluoro- can be achieved through various methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form a diazonium salt. This intermediate is then subjected to high-temperature cracking to yield the desired trifluoro compound .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2,3,5-trifluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2,3,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted benzenediols depending on the reagents used.
Applications De Recherche Scientifique
1,4-Benzenediol, 2,3,5-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediol, 2,3,5,6-tetrafluoro-: Another fluorinated derivative of hydroquinone with four fluorine atoms.
Catechol (1,2-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): An isomer of benzenediol with hydroxyl groups in the meta position.
Uniqueness
1,4-Benzenediol, 2,3,5-trifluoro- is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it valuable for various applications .
Propriétés
Numéro CAS |
654-37-5 |
|---|---|
Formule moléculaire |
C6H3F3O2 |
Poids moléculaire |
164.08 g/mol |
Nom IUPAC |
2,3,5-trifluorobenzene-1,4-diol |
InChI |
InChI=1S/C6H3F3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H |
Clé InChI |
QGPNCAAQXZRRMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)O)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


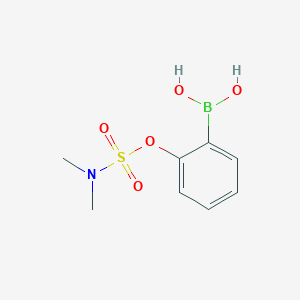

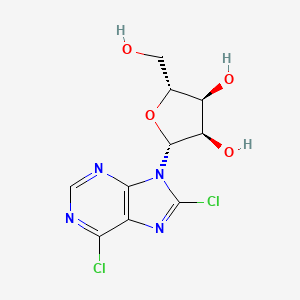

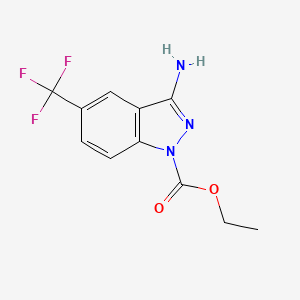
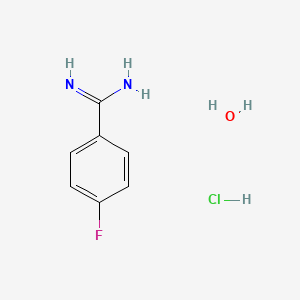
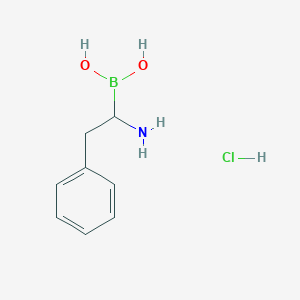
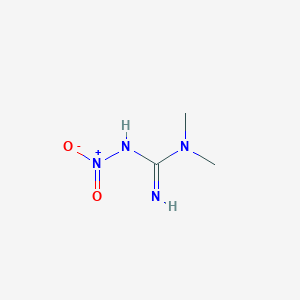

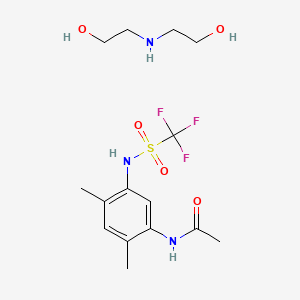
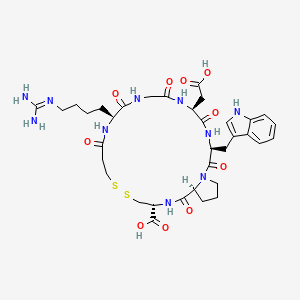
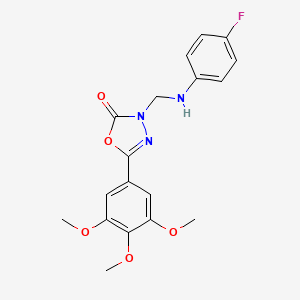
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)

